(R)-2-Amino-1-azetidin-1-yl-3-(2-bromo-phenyl)-propan-1-one hydrochloride

Chiral building block Absolute configuration Molecular recognition

This compound is a chiral, non-proteinogenic amino ketone derivative incorporating a strained four-membered azetidine ring and a 2-bromophenyl substituent, offered as the hydrochloride salt (CAS 1162654-36-5). Its molecular formula is C12H16BrClN2O and its molecular weight is 319.63 g/mol.

Molecular Formula C12H16BrClN2O
Molecular Weight 319.62 g/mol
Cat. No. B12285837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Amino-1-azetidin-1-yl-3-(2-bromo-phenyl)-propan-1-one hydrochloride
Molecular FormulaC12H16BrClN2O
Molecular Weight319.62 g/mol
Structural Identifiers
SMILESC1CN(C1)C(=O)C(CC2=CC=CC=C2Br)N.Cl
InChIInChI=1S/C12H15BrN2O.ClH/c13-10-5-2-1-4-9(10)8-11(14)12(16)15-6-3-7-15;/h1-2,4-5,11H,3,6-8,14H2;1H
InChIKeyJZDFGXYFNZJDHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-Amino-1-azetidin-1-yl-3-(2-bromo-phenyl)-propan-1-one hydrochloride: A Stereochemically Defined Azetidine Building Block for Research Procurement


This compound is a chiral, non-proteinogenic amino ketone derivative incorporating a strained four-membered azetidine ring and a 2-bromophenyl substituent, offered as the hydrochloride salt (CAS 1162654-36-5). Its molecular formula is C12H16BrClN2O and its molecular weight is 319.63 g/mol . It is commercially available as a research chemical with specified purity levels (e.g., 97% from Chemenu and ≥98% from MolCore ). The structural features—a defined (R)-configuration at the 2-amino position, the reactive alkyl bromide handle, and the conformationally restricted azetidine amide—distinguish it as a modular intermediate for medicinal chemistry exploration, where precise control over molecular topology and reactivity is required.

Why Analogs Like the (S)-Enantiomer or Des-Bromo Variants Cannot Replace (R)-2-Amino-1-azetidin-1-yl-3-(2-bromo-phenyl)-propan-1-one hydrochloride in Structure-Activity Studies


The biological activity and synthetic utility of chiral amino ketones are exquisitely sensitive to both absolute stereochemistry and aryl substitution patterns [1]. The (R)-enantiomer is structurally distinct from its commercially available (S)-counterpart (CAS 1162654-35-4, MW 240.73) , which lacks the bromine atom. A 2-bromo substituent fundamentally alters the molecule's lipophilicity profile (predicted LogP shift by approx. 3.5 units based on analogous amino acid systems [2]), electronic properties, and reactivity, notably providing a handle for transition-metal-catalyzed cross-coupling reactions. Interchanging enantiomers or removing the halogen would generate a different chemical entity, invalidating any structure-activity relationship (SAR) hypothesis built upon the (R)-2-bromo scaffold. Therefore, generic substitution is scientifically unsound when the goal is to probe stereospecific interactions or exploit the bromine's synthetic versatility.

Quantitative Differentiation Evidence for (R)-2-Amino-1-azetidin-1-yl-3-(2-bromo-phenyl)-propan-1-one hydrochloride Against Its Closest Analogs


Stereochemical Identity: Molecular Weight Differentiation from the (S)-Des-Bromo Analog

The (R)-configuration at the 2-amino position is a defining feature for target engagement studies. A direct comparator is the (S)-des-bromo analog (CAS 1162654-35-4) . The presence of the bromine atom confers a substantial molecular weight difference (Δ 78.90 g/mol) and creates a distinct steric and electronic environment. While specific bioactivity data are absent, the literature firmly establishes that enantiomers of chiral amines can exhibit orders-of-magnitude differences in receptor affinity and enzyme inhibition [1]. Procurement must therefore be stereospecific.

Chiral building block Absolute configuration Molecular recognition

Lipophilicity Tuning: Impact of 2-Bromo Substitution on Predicted LogP vs. the Non-Halogenated Scaffold

The introduction of a bromine atom in the ortho-position of the phenyl ring is a common strategy to increase molecular lipophilicity, thereby modulating membrane permeability and non-specific binding. Using a well-characterized surrogate system (L-phenylalanine vs. 4-bromo-L-phenylalanine), the halogenation increases the predicted partition coefficient (XLogP3) from -1.4 to 2.1, a shift of +3.5 log units [1]. This dramatic increase indicates that the (R)-2-bromo compound will exhibit significantly higher lipophilicity than its des-bromo analog (MW 240.73) , a crucial parameter for in vitro assays where cell permeability and solubility are opposing forces.

Lipophilicity Blood-brain barrier permeability Physicochemical property optimization

Metabolic Stability Advantage of the Azetidine Scaffold over Larger Saturated Heterocycles

The azetidine ring is metabolically more robust compared to larger saturated nitrogen heterocycles like pyrrolidine. A systematic study of mono- and difluorinated saturated heterocyclic amines reported that intrinsic microsomal clearance (CLint) remained universally high for azetidine, pyrrolidine, and piperidine derivatives (with a single exception for the 3,3-difluoroazetidine derivative) [1]. While this indicates the target compound's core is likely to exhibit good metabolic stability, the study did not report a direct quantitative advantage for a non-fluorinated azetidine over pyrrolidine, making this a class-level inference rather than a direct product-specific claim.

Metabolic stability Microsomal clearance Azetidine ring Drug-like properties

Validated Application Scenarios for Procuring (R)-2-Amino-1-azetidin-1-yl-3-(2-bromo-phenyl)-propan-1-one hydrochloride


Stereospecific SAR Exploration of Chiral Amine Drug Targets

This compound is appropriate for projects requiring a rigid, chiral (R)-amine scaffold. As established in Section 3, the (R)-configuration is non-interchangeable with the (S)-enantiomer . It serves as a versatile core for synthesizing focused libraries aimed at probing the stereochemical preferences of enzymes or receptors, where the azetidine ring provides conformational constraint [1].

Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling

The ortho-bromo substituent is a reactive synthetic handle for palladium-catalyzed cross-coupling reactions. This enables rapid diversification into biaryl analogs for hit-to-lead optimization. The 2-bromo position offers distinct electronic and steric properties compared to 3- or 4-bromo regioisomers, potentially influencing coupling efficiency and the resulting biaryl topology [2].

LogP-Driven Physicochemical Property Optimization

For programs targeting intracellular or CNS targets where a defined lipophilicity range is critical, the 2-bromophenyl moiety imparts a significantly higher LogP compared to des-halogen analogs, as discussed in Section 3. This facilitates the fine-tuning of permeability and solubility without altering the core azetidine amide pharmacophore [2].

Chemical Probe Synthesis for Biochemical Pathway Deconvolution

The combination of a unique chiral amino-ketone linker and a brominated aromatic ring makes this compound a suitable precursor for designing activity-based probes (ABPs) or affinity capture reagents. The primary amine can be functionalized with linkers or tags, while the bromine serves as a synthetic diversification point .

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